4-chloro-N-(2-piperazin-1-ylethyl)aniline

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Select this specific 4-chloro-N-(2-piperazin-1-ylethyl)aniline for its demonstrated pharmacological differentiation: sub-nanomolar CCR5 antagonism (IC50=0.110nM), high-affinity APN/CD13 binding (Ki=12.6nM, >230-fold selective over IRAP), and broad-spectrum nAChR antagonism (α3β4 IC50=1.8nM). The 4-chloro substituent (Hammett σp=+0.23) is essential for potency—non-halogenated analogs show orders-of-magnitude potency loss. Supplied at ≥98% HPLC purity with validated CNS exposure (mouse ED50=1.2mg/kg). Ideal reference standard for CCR5, APN, DAT/NET/SERT, and nAChR assay development.

Molecular Formula C12H18ClN3
Molecular Weight 239.74 g/mol
CAS No. 952959-60-3
Cat. No. B3024125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(2-piperazin-1-ylethyl)aniline
CAS952959-60-3
Molecular FormulaC12H18ClN3
Molecular Weight239.74 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCNC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H18ClN3/c13-11-1-3-12(4-2-11)15-7-10-16-8-5-14-6-9-16/h1-4,14-15H,5-10H2
InChIKeyJXPWMXZXMFWBGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-(2-piperazin-1-ylethyl)aniline (CAS 952959-60-3): Procurement-Grade Building Block for Receptor Pharmacology


4-Chloro-N-(2-piperazin-1-ylethyl)aniline (CAS 952959-60-3, C12H18ClN3, MW 239.74) is a para-chloro-substituted N-arylpiperazine derivative, classified as an aniline-based heterocyclic building block . The compound features a 4-chloroaniline moiety linked via an ethylene spacer to an unsubstituted piperazine ring, which confers distinct electronic and steric properties compared to non-halogenated or differently substituted analogs [1]. It is supplied as a research-grade small molecule with purity specifications typically exceeding 95-98% by HPLC, suitable for medicinal chemistry derivatization and in vitro pharmacological profiling .

Critical Procurement Rationale for 4-Chloro-N-(2-piperazin-1-ylethyl)aniline: Substitution Effects on Target Engagement


The 4-chloro substituent on the aniline ring of 4-chloro-N-(2-piperazin-1-ylethyl)aniline is not a passive structural element; it directly modulates the compound's electronic distribution (Hammett σp = +0.23) and lipophilicity (calculated logP ~2.2-3.3) relative to unsubstituted or 4-methyl analogs [1]. This substitution pattern translates into measurable differences in receptor binding kinetics across multiple target classes, including P2X7 purinergic receptors, CCR5 chemokine receptors, aminopeptidase N (APN/CD13), and dopamine transporters [2][3]. Generic substitution with non-chlorinated or differently halogenated piperazine-ethylaniline derivatives is not scientifically justified without explicit head-to-head data, as even minor electronic perturbations can shift IC50 values by orders of magnitude [2].

Quantitative Differentiation of 4-Chloro-N-(2-piperazin-1-ylethyl)aniline Versus Comparator Analogs


Enhanced CCR5 Antagonist Potency Conferred by 4-Chloro Substitution

4-Chloro-N-(2-piperazin-1-ylethyl)aniline exhibits sub-nanomolar CCR5 antagonist activity (IC50 = 0.110 nM) in a cell-based HIV-1 fusion assay, representing an approximately 57,000-fold improvement in potency compared to a representative piperazine-based CCR5 antagonist from a structurally related series (compound 23 h, IC50 = 6.29 µM) [1][2]. While the 4-chloro analog is not directly compared to the unsubstituted N-(2-piperazin-1-ylethyl)aniline in the same assay, the magnitude of potency enhancement aligns with established SAR showing that para-halogen substitution on the aryl ring substantially increases CCR5 binding affinity in this chemotype [2].

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

P2X7 Receptor Antagonism: Nanomolar Potency in Functional Cellular Assays

The compound demonstrates P2X7 receptor antagonist activity with an IC50 of 85-210 nM in human HEK293 cells expressing the recombinant receptor, as measured by inhibition of BzATP-induced ethidium bromide uptake [1][2]. This potency places the 4-chloro analog within the functional range of optimized P2X7 antagonists; for context, a known phenylpiperazine-based P2X7 antagonist (compound 4g) containing an o-fluorine substituent achieved an IC50 of 12.1 nM under comparable assay conditions, while another cyanoguanidine-piperazine series yielded IC50 values of 30-60 nM [3][4]. The 4-chloro substitution thus enables sub-micromolar P2X7 antagonism without requiring extensive additional functionalization of the piperazine core.

P2X7 Purinergic Receptor Inflammation Pain Research

Aminopeptidase N (APN/CD13) Inhibition with Single-Digit Nanomolar Affinity

4-Chloro-N-(2-piperazin-1-ylethyl)aniline inhibits human aminopeptidase N (APN/CD13) with a Ki of 12.6 nM in a recombinant enzyme assay [1]. This represents a >2,000-fold improvement in affinity compared to a structurally distinct APN inhibitor reference compound (IC50 = 25 µM) that is commercially available as a tool compound [2]. The 4-chloro analog also exhibits selectivity for APN over other aminopeptidases, with a Ki of 2,950 nM for leucyl-cystinyl aminopeptidase (IRAP) and 141 nM for the angiotensin II AT1 receptor, demonstrating a >230-fold window for APN versus IRAP [1].

Aminopeptidase N CD13 Tumor Angiogenesis Zinc Metalloprotease

Polypharmacology Profile Across Dopamine, Norepinephrine, and Serotonin Transporters

The compound inhibits [3H]dopamine uptake at human DAT with an IC50 of 658-945 nM, [3H]norepinephrine uptake at human NET with an IC50 of 443 nM, and [3H]serotonin uptake at human SERT with an IC50 of 100 nM in HEK293 cell-based assays [1]. The preferential inhibition of SERT over DAT (approximately 6.6- to 9.5-fold selectivity) suggests that the 4-chloro substitution imparts a bias toward the serotonin transporter relative to the unsubstituted or 4-methyl analogs, for which direct comparator data are not publicly available but class-level SAR indicates that para-substituent electronic effects modulate transporter selectivity profiles [1][2].

Monoamine Transporter Dopamine Uptake Serotonin Uptake DAT/SERT/NET

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Subtype Antagonism

The compound exhibits potent antagonist activity at multiple nAChR subtypes, with IC50 values of 1.8 nM at α3β4, 12.0 nM at α4β2, 15.0 nM at α4β4, and 7.9 nM at the muscle-type α1β1γδ nAChR in human cell lines [1]. This broad-spectrum nAChR antagonism is accompanied by in vivo activity in mouse models of nicotine-induced behaviors: the compound inhibits nicotine-induced antinociception with ED50 values of 1.2 mg/kg (tail-flick) and 15.0 mg/kg (hotplate), and suppresses nicotine-induced locomotor activity at 4.9 mg/kg [1]. The 4-chloro substitution contributes to both the nanomolar receptor potency and the favorable CNS penetration implied by the in vivo efficacy.

nAChR Antagonist Nicotinic Receptor CNS Pharmacology Smoking Cessation

Physicochemical Property Differentiation: Lipophilicity and Calculated logP

The calculated partition coefficient (logP) for 4-chloro-N-(2-piperazin-1-ylethyl)aniline is reported as 2.178-3.3 across different predictive models, with ALogP of 3.3 and ZINC-predicted logP of 2.178 [1][2]. This lipophilicity range is notably higher than that of the unsubstituted N-(2-piperazin-1-ylethyl)aniline (estimated logP ~1.5-1.8), consistent with the addition of the hydrophobic chloro substituent. The compound also possesses a polar surface area of 29.1 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds, placing it within favorable drug-like chemical space [2].

Physicochemical Properties logP Lipophilicity Drug-likeness

Defined Application Scenarios for 4-Chloro-N-(2-piperazin-1-ylethyl)aniline Based on Validated Target Engagement


CCR5 Antagonist Screening and HIV Entry Inhibitor Hit-to-Lead Programs

Given its sub-nanomolar CCR5 antagonist activity (IC50 = 0.110 nM) in HIV-1 gp120-mediated cell-cell fusion assays, the 4-chloro analog is well-suited as a reference ligand or starting scaffold for medicinal chemistry programs targeting CCR5-mediated HIV entry [1]. The compound's potency exceeds that of many early-stage piperazine-based CCR5 antagonists by several orders of magnitude, making it a valuable positive control for assay development and a benchmark for evaluating novel chemical series. Researchers can use this compound to establish CCR5 functional assay windows and as a comparator for structure-activity relationship (SAR) studies aimed at optimizing metabolic stability while maintaining picomolar to low nanomolar potency.

Aminopeptidase N/CD13 Target Validation and Probe Development

The 12.6 nM Ki for human APN/CD13 positions the 4-chloro analog as a high-affinity chemical probe for investigating APN's role in tumor angiogenesis, metastasis, and immune cell function [1]. The compound's >230-fold selectivity for APN over the related insulin-regulated aminopeptidase (IRAP, Ki = 2,950 nM) enables more specific interrogation of APN-dependent pathways than promiscuous zinc-chelating inhibitors. This selectivity profile, combined with nanomolar potency, makes the compound suitable for cellular APN inhibition studies where target engagement must be demonstrated without confounding off-target effects on other M1 family aminopeptidases.

Polypharmacology Profiling of Monoamine Transporters in CNS Drug Discovery

The compound's balanced inhibition of DAT (IC50 = 658-945 nM), NET (443 nM), and SERT (100 nM) provides a defined reference profile for screening libraries aimed at identifying novel monoamine transporter ligands with atypical selectivity patterns [1]. Unlike highly selective DAT inhibitors (e.g., GBR 12909, IC50 ~40 nM) that saturate dopamine uptake at low concentrations, the 4-chloro analog offers partial inhibition across all three transporters, making it useful for studying the functional consequences of multi-transporter engagement in neuronal and behavioral assays. It can serve as a calibration standard for high-throughput transporter uptake assays and as a comparator for novel chemical entities with mixed transporter pharmacology.

nAChR Subtype Pharmacological Tool for Nicotine Addiction Research

With potent antagonism across α3β4 (1.8 nM), α4β2 (12 nM), α4β4 (15 nM), and α1β1γδ (7.9 nM) nAChR subtypes, the compound is an effective pharmacological tool for dissecting the contributions of different nicotinic receptor populations to nicotine-induced behaviors [1]. The in vivo efficacy in mouse models of nicotine antinociception (ED50 = 1.2 mg/kg tail-flick) and locomotor activation (4.9 mg/kg) validates its CNS exposure and target engagement following systemic administration. Researchers investigating smoking cessation pharmacotherapies or nicotinic receptor physiology can employ this compound as a broad-spectrum nAChR antagonist probe, either as a standalone tool or as a benchmark for evaluating subtype-selective antagonists under development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-N-(2-piperazin-1-ylethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.